molecular formula C21H15FN4O2 B2837450 3-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide CAS No. 941880-13-3

3-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide

Cat. No. B2837450
CAS RN: 941880-13-3
M. Wt: 374.375
InChI Key: AJZUKKGEEBJSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide” is a complex organic compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are an important class of nitrogen heterocyclic compounds with a wide range of applications . They have shown therapeutic interest and have been used in the development of new therapies .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for the synthesis of pyridopyrimidines involve the cyclization of acylated aminopyrimidines . For example, when 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are heated under reflux, they transform into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridopyrimidine core, which is a combination of pyrimidine and pyridine rings . The exact structure would depend on the positions of the various substituents on this core.

Scientific Research Applications

Antifungal Activity of Pyrimidine Derivatives

Pyrimidine derivatives containing an amide moiety have been synthesized and evaluated for their antifungal activities against various fungal species. Compounds within this chemical family demonstrated significant antifungal activity, suggesting potential applications in developing new antifungal agents. This area of research highlights the bioactivity potential of pyrimidine derivatives in combating fungal infections (Wu, Lan, Wu, & Fei, 2021).

Metabolism and Kinase Inhibition

Research on compounds like flumatinib, a tyrosine kinase inhibitor, involves understanding their metabolism in human subjects, which has implications for their therapeutic application in chronic myelogenous leukemia. The study identified primary metabolites and metabolic pathways, offering insights into drug metabolism and potential modifications to improve efficacy and safety profiles (Gong, Chen, Deng, & Zhong, 2010).

Histone Deacetylase Inhibition

The discovery and evaluation of compounds for inhibiting histone deacetylases (HDACs) suggest applications in cancer therapy. Compounds with specific structural features have shown efficacy in blocking cancer cell proliferation and inducing apoptosis, making them promising candidates for anticancer drugs (Zhou et al., 2008).

Neurodegenerative Disease Research

Compounds structurally related to the one have been used to study peripheral benzodiazepine receptors, offering insights into neurodegenerative disorders. Radiolabeled compounds were developed for positron emission tomography (PET) imaging to explore the expression of these receptors in the brain, contributing to our understanding of diseases like Alzheimer's (Fookes et al., 2008).

Kinase Inhibition for Cancer Therapy

The development of selective kinase inhibitors based on pyrimidine derivatives highlights their potential in treating cancers. Compounds with enhanced enzyme potency and selectivity have shown promising in vivo antitumor activity, indicating their utility in cancer therapy (Schroeder et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Pyridopyrimidines have been studied for their potential in various therapeutic applications due to their biological activity .

properties

IUPAC Name

3-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O2/c1-13-24-19-18(9-4-10-23-19)21(28)26(13)17-8-3-7-16(12-17)25-20(27)14-5-2-6-15(22)11-14/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZUKKGEEBJSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide

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